

# Preclinical Profile of GSK3117391: A Myeloid-Targeted HDAC Inhibitor

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## Compound of Interest

Compound Name: GSK3117391

Cat. No.: B607823

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**GSK3117391**, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor designed for targeted delivery to myeloid cells.<sup>[1]</sup> Its unique design, incorporating an Esterase-Sensitive Motif (ESM), allows for selective accumulation within monocytes and macrophages, which express high levels of the processing enzyme carboxylesterase-1 (CES1).<sup>[1][2]</sup> This targeted approach aims to enhance the therapeutic window by concentrating the inhibitor's activity in key immune cells while minimizing systemic exposure and associated toxicities often seen with non-targeted HDAC inhibitors.<sup>[1][3]</sup>

## Mechanism of Action

**GSK3117391** is a prodrug that, upon entering a CES1-expressing cell, is hydrolyzed into its active acid metabolite, HDAC189 (also known as GSK3339189).<sup>[1]</sup> This active metabolite is a potent, pan-HDAC inhibitor. Due to its charge, HDAC189 is less permeable and is effectively trapped within the target cells, leading to prolonged pharmacodynamic effects.<sup>[1]</sup> This selective retention results in sustained acetylation of histones and other proteins within monocytes, leading to the modulation of gene expression and anti-inflammatory effects, such as the inhibition of cytokine production.<sup>[1][3]</sup> A key finding from preclinical and clinical studies is the induction of a transient and reversible monocytopenia, linked to the downregulation of the colony-stimulating factor 1 receptor (CSF1R), a critical regulator of myeloid cell fate.<sup>[1][2]</sup>

## In Vitro Activity

The in vitro potency of **GSK3117391** and its active metabolite has been demonstrated in various assays. Both the parent ester and its acid metabolite exhibit sub-micromolar HDAC inhibitory activity.[\[1\]](#)

Compound	Assay	IC50 (nM)
GSK3117391 (ESM-HDAC391)	HeLa cell nuclear extract fluorometric assay	55
HDAC189 (GSK3339189)	HeLa cell nuclear extract fluorometric assay	54
GSK3117391 (ESM-HDAC391)	Inhibition of TNF- $\alpha$ production in LPS-stimulated whole blood	Potent (specific value not provided)
HDAC935 (non-targeted control)	Inhibition of TNF- $\alpha$ production in LPS-stimulated whole blood	Less potent than GSK3117391

## In Vivo Studies

Preclinical evaluation in a transgenic mouse model with low levels of the murine CES1 equivalent (CES1/Es1elo) was conducted to characterize the in vivo effects of **GSK3117391**.[\[1\]](#) These studies confirmed the compound's ability to induce monocyte depletion.

Animal Model	Dosing	Key Findings
CES1/Es1elo mice	10 mg/mL, single or double intraperitoneal dose	Significant reduction in total circulating monocytes at 6 and 24 hours post-dose. <a href="#">[1]</a>
CES1/Es1elo mice	Not specified	Monocyte depletion is linked to the loss of CSF1R on circulating cells. <a href="#">[1]</a> <a href="#">[2]</a>

## Pharmacokinetics

A Phase 1, first-in-human study in healthy male volunteers revealed that **GSK3117391** has a transient systemic exposure.[\[2\]](#)[\[3\]](#)

Parameter	Value
Plasma half-life	21-30 minutes
Acid metabolite retention in monocytes	At least 12 hours

## Experimental Protocols

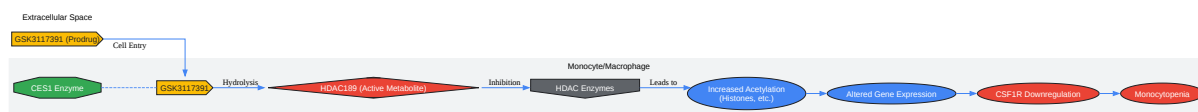
**HDAC Inhibition Assay:** The inhibitory activity of **GSK3117391** and HDAC189 was assessed using a fluorometric assay with HeLa cell nuclear extract as the source of HDAC enzymes. The assay measures the deacetylation of a fluorogenic substrate. Preclinical data were fitted using a nonlinear regression curve fit (log [inhibitor] vs. response analysis-variable slope [4 parameters]).<sup>[1]</sup>

**Cellular Acetylation Assay in Whole Blood:** Human whole blood was incubated with varying concentrations of **GSK3117391** (10  $\mu$ M–1.5 nM in 0.7% DMSO) for 4 hours.<sup>[1]</sup> Following incubation, red blood cells were lysed, and leukocyte populations were fixed. Fc receptors were blocked, and cells were stained with fluorescently-labeled antibodies to identify specific leukocyte populations. Cells were then permeabilized and stained with an anti-acetyl-lysine antibody to measure intracellular acetylation levels by flow cytometry.<sup>[1]</sup>

**Cytokine Inhibition Assay:** The effect of **GSK3117391** on cytokine production was measured in human whole blood stimulated with lipopolysaccharide (LPS). The concentration-dependent inhibition of Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ) was quantified to assess the anti-inflammatory activity of the compound.<sup>[1]</sup>

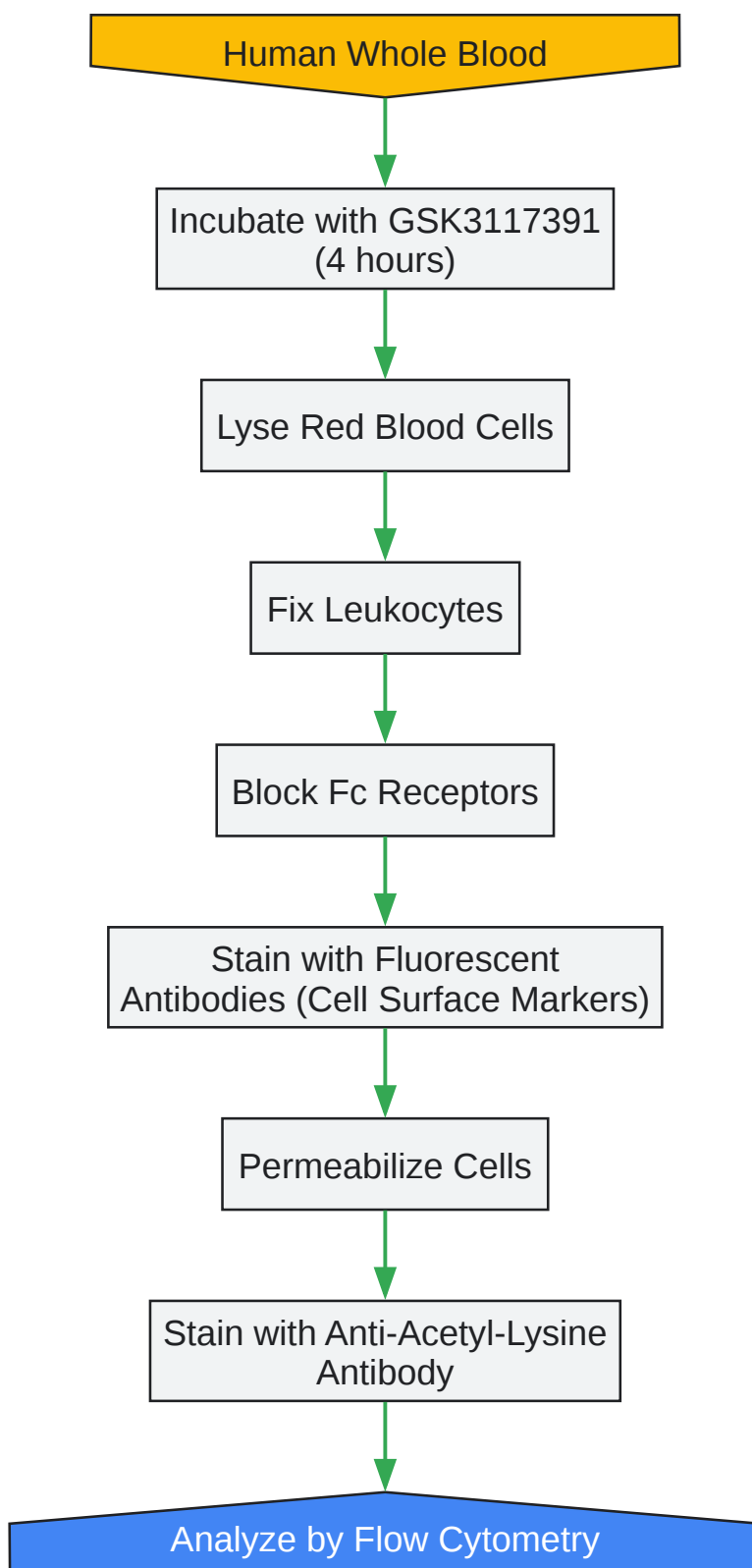
**In Vivo Monocyte Depletion Study:** CES1/Es1elo mice were administered single or multiple doses of 10 mg/mL **GSK3117391** or vehicle via intraperitoneal injection. Blood samples were collected at 6 and 24 hours post-dosing. Total circulating monocytes and monocyte subpopulations (Ly6Chi, Ly6Clo, and Ly6Cint) were quantified using flow cytometry to determine the extent and time course of monocyte depletion.<sup>[1]</sup>

## Visualizations



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Caption: Mechanism of action of **GSK3117391** in target myeloid cells.



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Caption: Workflow for measuring intracellular acetylation in whole blood.

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## References

- 1. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
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